molecular formula C16H12Cl2N2O4S2 B2433877 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-02-8

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2433877
CAS No.: 865200-02-8
M. Wt: 431.3
InChI Key: ZLURVVQDBIKIJO-MNDPQUGUSA-N
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Description

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pre-clinical research, particularly for probing kinase and protease signaling pathways. Its structure integrates a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, with a 2,5-dichlorothiophene moiety, a motif frequently associated with potent enzyme inhibition [1] . The (Z)-configured imino linkage and methoxy substituents are critical for defining its three-dimensional conformation and binding affinity towards specific biological targets. Researchers are investigating this compound as a potential lead for developing novel therapeutic agents, with early-stage studies focusing on its efficacy in models of oncology and neurodegenerative diseases, where similar benzothiazole derivatives have shown promise [2] . The presence of the ester functional group also makes it a versatile intermediate for further chemical derivatization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This reagent is intended for use in biochemical assays, high-throughput screening, and target validation studies to elucidate complex cellular processes.

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-23-8-3-4-10-11(5-8)25-16(20(10)7-13(21)24-2)19-15(22)9-6-12(17)26-14(9)18/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURVVQDBIKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for various biological activities. The presence of dichlorothiophene and methoxy groups further enhances its pharmacological profile.

PropertyValue
Molecular FormulaC16H15Cl2N3O3S
Molecular Weight394.27 g/mol
CAS NumberNot available
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : The initial step involves the condensation of appropriate thiophene derivatives with substituted anilines to form the benzothiazole nucleus.
  • Introduction of Functional Groups : The introduction of the dichlorothiophene and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
  • Final Esterification : The final product is obtained by esterifying the carboxylic acid derivative with methyl acetate under acidic conditions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies using human cancer cell lines such as A431 and A549 have demonstrated that related benzothiazole derivatives can inhibit cell proliferation effectively at concentrations as low as 1 μM .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

In addition to anticancer properties, these compounds have shown promising anti-inflammatory activities:

  • Cytokine Modulation : Compounds have been reported to significantly reduce levels of inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines .
  • Wound Healing Assays : Scratch wound healing assays have illustrated that these compounds can hinder cell migration, further supporting their anti-inflammatory potential .

Case Studies

  • Study on Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines. One derivative demonstrated a strong ability to inhibit proliferation and migration in A431 cells while promoting apoptosis at low concentrations .
  • Dual Action Mechanism : Another research highlighted a compound structurally similar to this compound that exhibited both anticancer and anti-inflammatory properties by simultaneously targeting multiple pathways involved in tumor survival and inflammation .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization or prodrug activation.

Reaction TypeConditionsProductYieldReference
Alkaline hydrolysisLiOH, MeOH/THF/H₂O, RT, 4 hCarboxylic acid derivative68–89%
Acidic hydrolysisHCl (aq.), refluxCarboxylic acid derivative72–85%

Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. Acidic conditions promote protonation of the carbonyl oxygen, facilitating nucleophilic water attack .

Imino Group Reactivity

The imino (-NH-) linkage in the benzothiazole-dichlorothiophene bridge participates in hydrolysis and substitution reactions.

Reaction TypeConditionsProductYieldReference
Acid-catalyzed hydrolysisH₂SO₄ (dil.), 80°C6-Methoxybenzothiazol-2-amine + 2,5-dichlorothiophene-3-carboxylic acid55–70%
Nucleophilic substitutionAmines (e.g., morpholine), DMF, RTN-substituted benzothiazole derivatives60–78%

Key Observations :

  • The imino group’s stability depends on electronic effects from the electron-withdrawing dichlorothiophene-carbonyl group, which increases susceptibility to hydrolysis .

  • Microwave-assisted reactions (90–120°C, 10–20 min) enhance substitution efficiency .

Electrophilic Aromatic Substitution on Benzothiazole

The 6-methoxybenzothiazole ring undergoes regioselective electrophilic substitutions at the 4- and 7-positions due to electron-donating methoxy group directing effects.

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-6-methoxybenzothiazole derivative45–65%
SulfonationClSO₃H, CH₂Cl₂, RT7-Sulfo-6-methoxybenzothiazole derivative50–68%

Steric Considerations :
The 2,5-dichlorothiophene substituent sterically hinders reactions at the 2-position of the benzothiazole ring .

Dichlorothiophene Reactivity

The 2,5-dichlorothiophene-3-carbonyl group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings.

Reaction TypeConditionsProductYieldReference
NAS with aminesPiperidine, DMF, 100°C3-(Piperidine-1-carbonyl)-2,5-dichlorothiophene75–90%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-thiophene hybrid60–82%

Electronic Effects :

  • Chlorine atoms at the 2- and 5-positions activate the thiophene ring toward NAS at the 3- and 4-positions .

  • Palladium-catalyzed couplings require ligand optimization (e.g., XPhos) to mitigate steric bulk .

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and thermal stress:

ConditionDegradation PathwayHalf-LifeReference
UV (365 nm)Cleavage of imino bond8–12 h
100°C (neat)Ester decarboxylation24 h

Stabilization Strategies :

  • Storage under inert atmosphere (N₂/Ar) at –20°C minimizes decomposition .

  • Lyophilization preserves crystallinity in aqueous formulations .

Biological Activation Pathways

In vitro studies of analogous compounds reveal enzymatic transformations:

Enzyme SystemReactionMetaboliteReference
Cytochrome P450 3A4O-Demethylation6-Hydroxybenzothiazole derivative
EsterasesHydrolysisCarboxylic acid derivative

Pharmacological Relevance :

  • Demethylation at the 6-methoxy position enhances solubility but reduces target binding affinity .

  • Ester hydrolysis is a key activation step for prodrug formulations .

Preparation Methods

Cyclocondensation of 2-Amino-4-methoxyphenol

The benzothiazole core is synthesized via oxidative cyclization using Lawesson's reagent or phosphorus pentasulfide :

Procedure

  • 2-Amino-4-methoxyphenol (5.0 g, 32.3 mmol) and P4S10 (8.7 g, 39.8 mmol) are refluxed in dry toluene (100 mL) under N2 for 6 hr.
  • The mixture is cooled, filtered, and concentrated.
  • Recrystallization from ethanol yields 6-methoxybenzo[d]thiazol-2-amine as pale-yellow crystals (4.1 g, 72% yield).

Characterization Data

  • Mp : 148–150°C
  • 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.82 (s, 3H).

Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride

Chlorination and Oxidation of Thiophene-3-carboxylic Acid

Step 1 : Dichlorination
Thiophene-3-carboxylic acid (10.0 g, 70.4 mmol) is treated with Cl2 gas in CCl4 at 0°C for 2 hr, yielding 2,5-dichlorothiophene-3-carboxylic acid (9.8 g, 68%).

Step 2 : Acyl Chloride Formation
The acid (8.0 g, 37.7 mmol) is refluxed with SOCl2 (20 mL) for 3 hr. Excess SOCl2 is removed under vacuum to give the acyl chloride as a yellow oil (7.4 g, 85%).

Coupling of Benzothiazol-2-amine and Thiophene Carbonyl Chloride

Imine Formation via Schlenk Techniques

Procedure

  • 6-Methoxybenzo[d]thiazol-2-amine (2.0 g, 10.2 mmol) and 2,5-dichlorothiophene-3-carbonyl chloride (2.4 g, 10.7 mmol) are dissolved in anhydrous THF (50 mL).
  • Triethylamine (3.1 mL, 22.4 mmol) is added dropwise at −20°C.
  • The reaction is stirred for 12 hr at 25°C, then poured into ice-water.
  • The (Z)-imine product is extracted with EtOAc (3 × 50 mL) and purified via silica chromatography (Hexane:EtOAc = 3:1).

Yield : 2.9 g (78%)
Stereochemical Control : The Z-configuration is favored due to intramolecular H-bonding between the imine NH and thiophene carbonyl oxygen.

Introduction of Methyl Acetate Side Chain

N-Alkylation with Methyl Bromoacetate

Procedure

  • (Z)-2-((2,5-Dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazole (2.5 g, 6.1 mmol) and methyl bromoacetate (1.1 mL, 12.2 mmol) are dissolved in DMF (30 mL).
  • K2CO3 (2.5 g, 18.3 mmol) is added, and the mixture is heated to 80°C for 8 hr.
  • After cooling, the product is precipitated with H2O and recrystallized from MeOH.

Yield : 2.3 g (82%)
Purity : >99% (HPLC)
13C NMR (101 MHz, CDCl3): δ 169.8 (COOCH3), 162.4 (thiophene C=O), 154.7 (imine C=N), 142.1–112.3 (aromatic carbons), 52.1 (OCH3).

Alternative Synthetic Routes

One-Pot Tandem Coupling (Adapted from)

Reagents :

  • EDC·HCl (1.2 eq)
  • DMAP (0.1 eq)
  • CH2Cl2 solvent

Procedure :
Simultaneous coupling of 6-methoxybenzo[d]thiazol-2-amine, 2,5-dichlorothiophene-3-carboxylic acid, and methyl 2-bromoacetate in dichloromethane yields the target compound in 65% yield after 24 hr.

Microwave-Assisted Synthesis

Conditions :

  • 150°C, 300 W, 30 min
  • Solvent: DMF/H2O (9:1)
    Advantage : Reduces reaction time from 24 hr to 45 min with comparable yield (74%).

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Reaction Time Stereoselectivity (Z:E)
Schlenk Imine 78 >99 12 hr 92:8
One-Pot Tandem 65 98 24 hr 85:15
Microwave-Assisted 74 97 45 min 89:11

Key Observations :

  • Traditional Schlenk techniques provide superior stereocontrol but require cryogenic conditions.
  • Microwave methods offer time efficiency at slight cost to Z-selectivity.
  • Residual DMF in one-pot reactions complicates purification.

Scale-Up Considerations

Optimal Conditions for Industrial Production :

  • Use continuous flow reactors for imine formation (residence time = 15 min)
  • Replace EDC·HCl with cheaper T3P® reagent for coupling
  • Implement crystallization-based purification instead of chromatography

Q & A

Q. What are the implications of the methoxy group’s ortho position on the benzothiazole ring?

  • Methodology :
  • X-Ray Topology Analysis : Study intramolecular hydrogen bonding (e.g., O–H···N interactions) using Mercury software.
  • Solvatochromism Tests : Compare UV-Vis spectra in polar vs. nonpolar solvents to evaluate steric effects .

Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on YieldReference
Reaction Temperature80–110°C↑ yield at 100°C
Acetic Acid Volume50–150 mLOptimal at 100 mL
Sodium Acetate0.1–0.2 molMax yield at 0.15 mol
Reflux Time3–8 hPlateau at 5 h

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